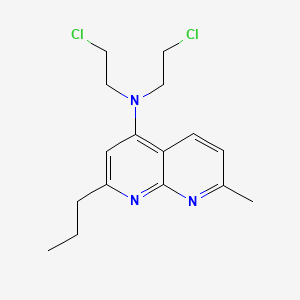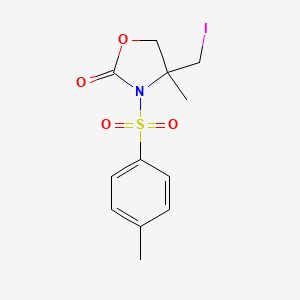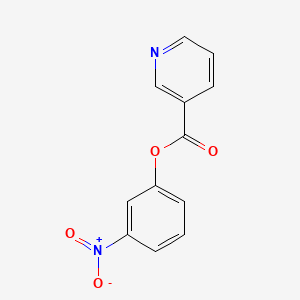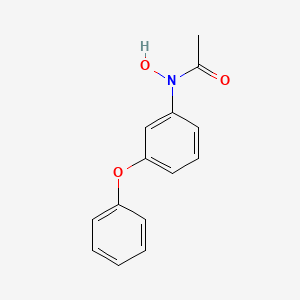
N,N-bis(2-chloroethyl)-7-methyl-2-propyl-1,8-naphthyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-7-methyl-2-propyl-1,8-naphthyridin-4-amine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two chloroethyl groups attached to a naphthyridine ring, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-7-methyl-2-propyl-1,8-naphthyridin-4-amine typically involves the reaction of 7-methyl-2-propyl-1,8-naphthyridine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-7-methyl-2-propyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the naphthyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acetone solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted naphthyridine derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced naphthyridine derivatives with altered electronic properties.
Scientific Research Applications
N,N-bis(2-chloroethyl)-7-methyl-2-propyl-1,8-naphthyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-7-methyl-2-propyl-1,8-naphthyridin-4-amine involves its interaction with cellular components, leading to various biochemical effects. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, resulting in the inhibition of cellular processes. This compound may also interfere with specific molecular pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(2-chloroethyl)methylamine
- N,N-bis(2-chloroethyl)cyclopropanamine
- N,N-bis(2-chloroethyl)-2-naphthylamine
Uniqueness
N,N-bis(2-chloroethyl)-7-methyl-2-propyl-1,8-naphthyridin-4-amine is unique due to its specific naphthyridine core structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
91860-16-1 |
|---|---|
Molecular Formula |
C16H21Cl2N3 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-7-methyl-2-propyl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C16H21Cl2N3/c1-3-4-13-11-15(21(9-7-17)10-8-18)14-6-5-12(2)19-16(14)20-13/h5-6,11H,3-4,7-10H2,1-2H3 |
InChI Key |
QKOCGTYFYJEAAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=CC(=NC2=N1)C)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)


![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)


![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)




![(3E)-3-[(Diphenylmethyl)imino]butan-2-one](/img/structure/B14344951.png)
